Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key structural elements include:
- Spiro junction: Connects indole (position 3) and pyrano[3,2-c]pyridine (position 4') moieties.
- Substituents: A 3-methylbenzyl group at N1 of the indole. Ethyl carboxylate at position 3' of the pyran ring. Amino and dimethyl groups at positions 2', 6', and 7'.
Properties
IUPAC Name |
ethyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-5-35-26(33)23-24(29)36-21-14-17(3)30(4)25(32)22(21)28(23)19-11-6-7-12-20(19)31(27(28)34)15-18-10-8-9-16(2)13-18/h6-14H,5,15,29H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDCUOSDFJPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)N(C(=C2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole class of molecules, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. Its molecular formula is with a molecular weight of 385.45 g/mol . The structural complexity of this compound suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including compounds similar to this compound. These compounds have shown significant inhibitory effects on cancer cell lines by targeting specific metabolic pathways.
Inhibitory Mechanism : The compound's mechanism involves the inhibition of monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism. By blocking this transporter, the compound prevents the uptake of lactate and pyruvate, leading to decreased energy supply and increased apoptosis in cancer cells .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain structural modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with thiourea moieties demonstrated significant antibacterial activity against Staphylococcus aureus and other pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that indole derivatives may possess neuroprotective properties. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such effects are particularly relevant in the context of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of indole derivatives, this compound was tested against A-549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar indole derivatives revealed that compounds with specific substitutions exhibited potent activity against multi-drug resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the indole scaffold .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Substituent Effects: The 3-methylbenzyl group in the target compound likely improves metabolic stability compared to the 3-fluorobenzyl group in , as fluorine can introduce susceptibility to oxidative degradation. Ethyl carboxylate vs. cyano () or nitro () groups: Carboxylates enhance water solubility, making the target compound more bioavailable than cyano/nitro derivatives .
Molecular Weight :
- The target compound (~500 g/mol) falls within the acceptable range for drug-likeness (300–500 g/mol), unlike the heavier nitrophenyl derivative (~580 g/mol, ), which may face permeability challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
